N-(4-Aminopyridin-2-yl)methanesulfonamide
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Overview
Description
N-(4-Aminopyridin-2-yl)methanesulfonamide is an organic compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an amino group at the 4-position and a methanesulfonamide group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminopyridin-2-yl)methanesulfonamide typically involves the reaction of 4-aminopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminopyridin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group results in nitro derivatives, while reduction leads to the formation of primary amines .
Scientific Research Applications
N-(4-Aminopyridin-2-yl)methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Aminopyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-Aminopyridin-2-yl)methanesulfonamide include:
- N-(4-(4-aminopyridin-3-yl)phenyl)methanesulfonamide
- N-Methyl-N-(piperidin-4-yl)methanesulfonamide .
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H9N3O2S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
N-(4-aminopyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c1-12(10,11)9-6-4-5(7)2-3-8-6/h2-4H,1H3,(H3,7,8,9) |
InChI Key |
PZLLPYDTGZPUNC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=CC(=C1)N |
Origin of Product |
United States |
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